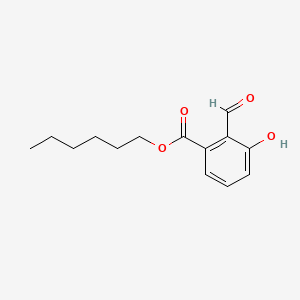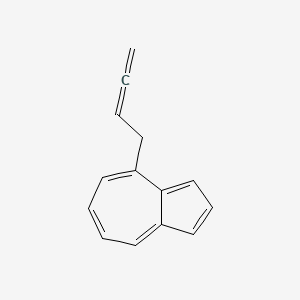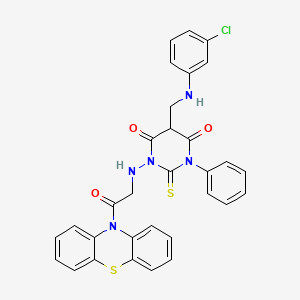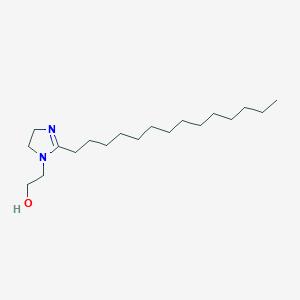
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol typically involves the reaction of tetradecylamine with glyoxal and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imidazoline, which is subsequently reduced to the desired imidazole derivative. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Polar solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Applications De Recherche Scientifique
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the long tetradecyl chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Heptadecyl-4,5-dihydro-1H-imidazole
- 1-Ethyl-1H-imidazole
- 1-Methylimidazole
Uniqueness
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol is unique due to its specific combination of a long alkyl chain and an imidazole ring. This structure imparts distinct physicochemical properties, such as enhanced solubility in non-polar solvents and potential biological activity. The presence of the hydroxyl group further adds to its versatility in chemical reactions and applications.
Propriétés
Numéro CAS |
120549-92-0 |
|---|---|
Formule moléculaire |
C19H38N2O |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
2-(2-tetradecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-20-15-16-21(19)17-18-22/h22H,2-18H2,1H3 |
Clé InChI |
YIZBVBJNOZOGNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1=NCCN1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)


![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
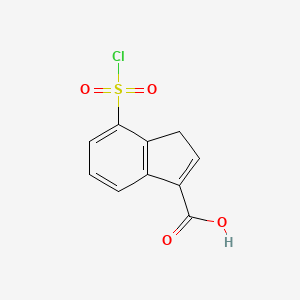
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
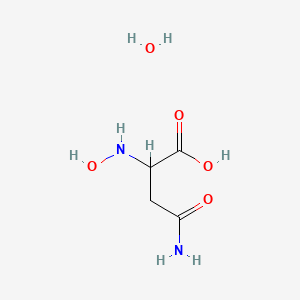
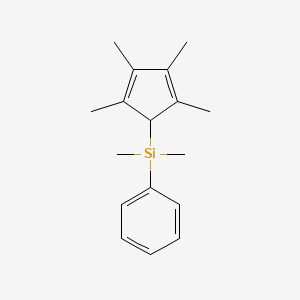

![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
